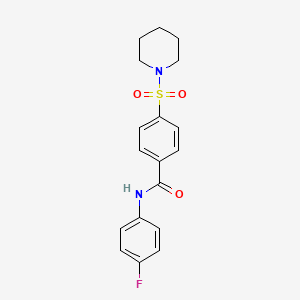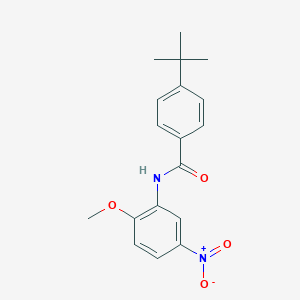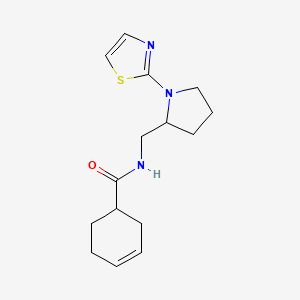![molecular formula C23H23N3O5 B2904631 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251552-18-7](/img/structure/B2904631.png)
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a furo[3,4-d]pyrimidin core. Its unique structure integrates features from multiple chemical classes, making it a versatile molecule in scientific research and industrial applications. This compound’s distinct properties arise from its diverse functional groups and aromatic systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with the construction of the furo[3,4-d]pyrimidin scaffold, followed by the introduction of the p-tolyl and ethoxyphenyl groups. Key steps might involve cyclization reactions under acidic or basic conditions, oxidative transformations, and selective amide formation. Common reagents include formic acid, hydrazine, and aromatic aldehydes.
Industrial Production Methods: : Industrial synthesis likely involves scalable versions of the lab-based methods. Key factors include optimized reaction conditions for yield and purity, cost-effective reagents, and efficient purification processes like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation: : Potentially modifying its aromatic rings or ethoxy groups.
Reduction: : Targeting the furanone or pyrimidinone moieties.
Substitution: : Especially electrophilic or nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents including halides or Grignard reagents.
Major Products: : Reactions often yield modified derivatives, which can alter the compound’s electronic and steric properties, potentially enhancing its activity or creating new functionalities.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in organic synthesis, exploring reaction mechanisms and developing new compounds with potential biological or material applications.
Biology: : The compound’s structural complexity allows for interactions with various biomolecules, making it useful in studying enzyme kinetics, molecular binding, and cellular pathways.
Medicine: : Research includes investigating its potential as a pharmacophore in drug discovery, exploring its bioactivity, pharmacokinetics, and therapeutic applications.
Industry: : Applied in material science for developing novel polymers, coatings, and electronic materials due to its multifunctional aromatic and heterocyclic nature.
Mécanisme D'action
Mechanism: : This compound interacts with biological systems through multiple pathways, likely involving hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.
Molecular Targets and Pathways: : It may bind to enzymes, receptors, or nucleic acids, altering their function and influencing cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : Compared to other furo[3,4-d]pyrimidin derivatives, this compound’s specific substituents (p-tolyl and ethoxyphenyl groups) confer unique properties. These include altered solubility, stability, and interaction profiles with biological targets.
Similar Compounds: : Compounds with similar core structures but different substituents include:
2,5-Dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin
2,5-Dioxo-4-(4-methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidin
In sum, this compound is a versatile and complex molecule with significant potential in various fields of research and industry. Its unique structure allows for diverse applications, making it a subject of ongoing scientific interest.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-30-17-10-8-16(9-11-17)24-19(27)12-26-18-13-31-22(28)20(18)21(25-23(26)29)15-6-4-14(2)5-7-15/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYWQCLBBQMEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)


![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2904560.png)


![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)
![ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate](/img/structure/B2904567.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2904568.png)



